molecular formula C12H14ClNO B580520 1-(3-Chlorophenyl)cyclopentane-1-carboxamide CAS No. 1330750-31-6

1-(3-Chlorophenyl)cyclopentane-1-carboxamide

Cat. No. B580520
CAS RN: 1330750-31-6
M. Wt: 223.7
InChI Key: BZUPPVHGWMRFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)cyclopentane-1-carboxamide is a chemical compound with the CAS Number: 1330750-31-6 . It has a molecular weight of 223.7 and its IUPAC name is 1-(3-chlorophenyl)cyclopentanecarboxamide .


Molecular Structure Analysis

The InChI code for 1-(3-Chlorophenyl)cyclopentane-1-carboxamide is 1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,14,15) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-(3-Chlorophenyl)cyclopentane-1-carboxamide has a molecular weight of 223.7 .

Scientific Research Applications

Environmental Impact of Chlorophenols

Chlorophenols, related to the chlorophenyl group in the compound, have been evaluated for their environmental impact, particularly in aquatic environments. Chlorophenols generally exhibit moderate toxicity to mammalian and aquatic life, with specific compounds showing considerable toxicity upon long-term exposure. These compounds demonstrate low persistence in environments with capable biodegrading microflora but can show moderate to high persistence under certain conditions, significantly for 3-chlorophenol. Bioaccumulation potential is considered low, although they are noted for their strong organoleptic effects (Krijgsheld & Gen, 1986).

Application in Synthesis and Industry

Cyclopentanone and its derivatives, related to the cyclopentane structure in the compound, are crucial in various industrial applications. Cyclopentanone serves as an essential intermediate in producing spices, solvents for the electronic industry, and other fine chemicals. The review of current industrial processes highlights N2O oxidation and esterification as practical and feasible methods, particularly in contexts like China (Sinopec Shanghai, 2011).

Supramolecular Chemistry and Self-assembly

Benzene-1,3,5-tricarboxamide (BTA) structures provide insight into the potential of cyclopentanone derivatives in supramolecular chemistry. BTAs demonstrate significant utility in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized rod-like structures stabilized by H-bonding. This property highlights the potential for the compound to participate in advanced material science applications (Cantekin, de Greef, & Palmans, 2012).

Transformation of Biomass-derived Compounds

Research on the transformation of biomass-derived furfurals to cyclopentanones, a structural analog, underlines the importance of cyclopentanone derivatives in sustainable chemistry. Efficient, inexpensive, and recyclable catalysts have been developed for this process, emphasizing the compound's potential role in biorefinery and the synthesis of petrochemical alternatives (Dutta & Bhat, 2021).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(3-chlorophenyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUPPVHGWMRFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677681
Record name 1-(3-Chlorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)cyclopentane-1-carboxamide

CAS RN

1330750-31-6
Record name Cyclopentanecarboxamide, 1-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.